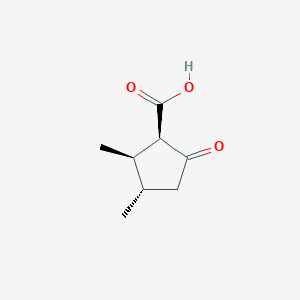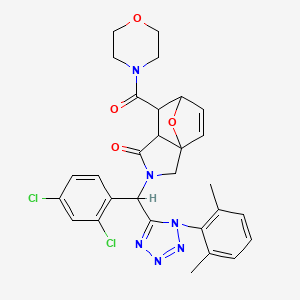![molecular formula C18H24ClN3O5S B12629738 Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a piperazine ring, a phenyl group, and a thiazinan-2-yl moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of the thiazinan-2-yl group. The piperazine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazinan-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazinan-2-yl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-({[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate: Similar structure but with an amino group instead of a piperazine ring.
1,3-Dioxolan-2-one: Different core structure but shares some functional groups.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C18H24ClN3O5S |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
ethyl 4-[2-chloro-5-(1,1-dioxothiazinan-2-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-10-8-20(9-11-21)17(23)15-13-14(5-6-16(15)19)22-7-3-4-12-28(22,25)26/h5-6,13H,2-4,7-12H2,1H3 |
InChI-Schlüssel |
NMTSZBPTHSIPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)
![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
